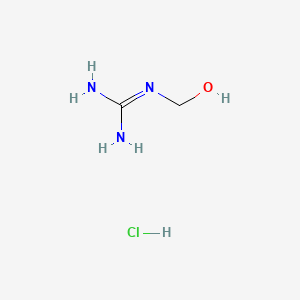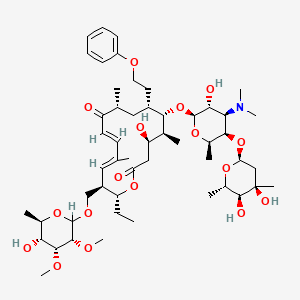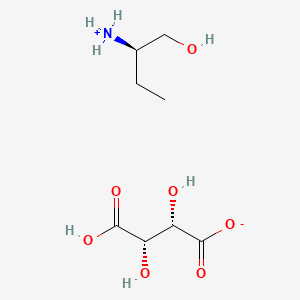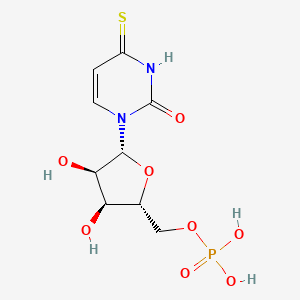
4-Thiouridine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiouridine-5’-monophosphate is a modified nucleoside monophosphate where the oxygen atom at the 4-position of uridine is replaced by a sulfur atom. This compound is of significant interest due to its unique properties and applications in various scientific fields, particularly in RNA research and metabolic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine-5’-monophosphate typically starts from uridine. The process involves three main steps:
Acetylation: The hydroxyl groups of uridine are acetylated.
Thionation: The 4-oxo group is transformed into a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol, yielding the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity standards to ensure the compound’s efficacy and safety for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Thiouridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can react with the sulfur atom under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiouridine derivatives.
Scientific Research Applications
4-Thiouridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides.
Biology: Employed in metabolic labeling to study RNA dynamics, such as synthesis and degradation rates.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the development of diagnostic tools and biochemical assays
Mechanism of Action
The mechanism of action of 4-Thiouridine-5’-monophosphate involves its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for unique interactions with RNA-binding proteins and other molecules. This property is exploited in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to study RNA-protein interactions .
Comparison with Similar Compounds
4-Thiouridine: The nucleoside form without the phosphate group.
2-Thiouridine: Another thiolated nucleoside with the sulfur atom at the 2-position.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness: 4-Thiouridine-5’-monophosphate is unique due to its specific placement of the sulfur atom and the presence of the phosphate group, which enhances its utility in metabolic labeling and RNA research. Its ability to form covalent bonds with RNA-binding proteins upon UV irradiation sets it apart from other similar compounds .
Properties
CAS No. |
4145-46-4 |
|---|---|
Molecular Formula |
C9H13N2O8PS |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
CKTAUHRBDDXUDJ-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
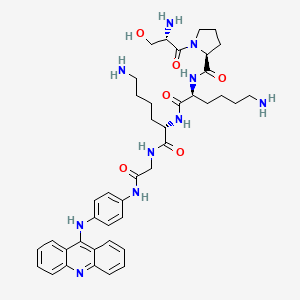

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
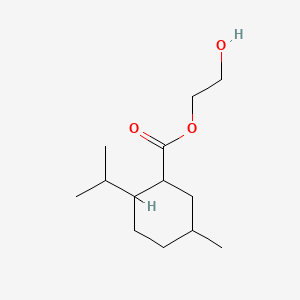
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)

